2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide
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Overview
Description
2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide is a complex organic compound featuring a combination of aromatic, heterocyclic, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of a thiosemicarbazide derivative with a pyridine carboxylic acid under acidic conditions to form the 1,3,4-thiadiazole ring.
Acylation Reaction: The thiadiazole compound is then acylated using an appropriate acyl chloride to introduce the sulfanylacetyl group.
Hydrazide Formation: The final step involves the reaction of the acylated thiadiazole with 4-methoxyphenylhydrazine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its hydrazide moiety is known to interact with various enzymes, making it a potential inhibitor for certain diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural versatility allows for a wide range of applications in material science.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the thiadiazole ring can interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide: Unique for its combination of a methoxyphenyl group and a thiadiazole ring.
2-(4-chlorophenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
2-(4-nitrophenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide: Contains a nitrophenyl group, which can affect its reactivity and biological activity.
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and potential interactions with biological targets, while the thiadiazole ring provides stability and reactivity.
This detailed overview should provide a comprehensive understanding of 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
889949-55-7 |
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Molecular Formula |
C18H17N5O3S2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-[2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C18H17N5O3S2/c1-26-14-4-2-12(3-5-14)10-15(24)20-21-16(25)11-27-18-23-22-17(28-18)13-6-8-19-9-7-13/h2-9H,10-11H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
RXZNIMAOHWJUHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
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